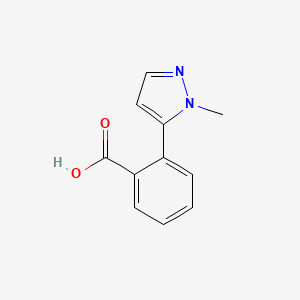
2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a benzoic acid moiety attached to a 1-methyl-1H-pyrazol-5-yl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of a coupling reaction between 1-methyl-1H-pyrazole and a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid: Similar structure with a chlorine substituent on the aromatic ring.
5-Chloro-2-hydroxy-4-methylphenyl(1H-pyrazol-4-yl)methanone: Contains a pyrazole ring with different substituents.
5-Chloro-3-isopropyl-1-methyl-1H-pyrazol-4-yl(2-chlorophenyl)methanone: Another pyrazole derivative with isopropyl and chlorine substituents.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
OFDOVXSDSIFOSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


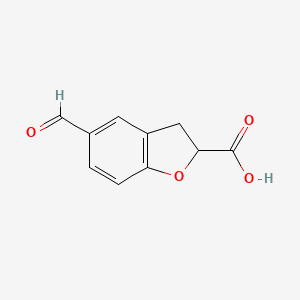

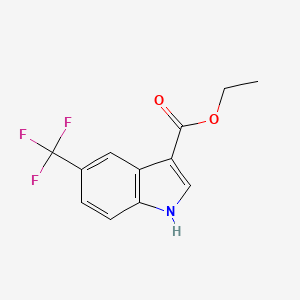
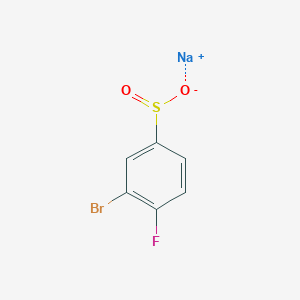
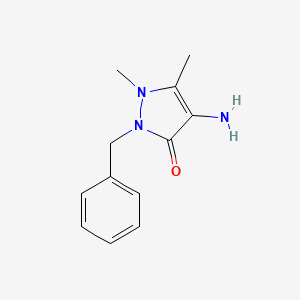
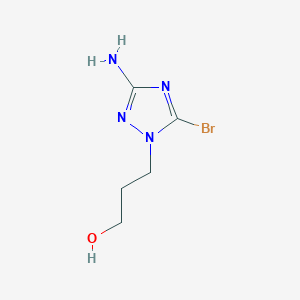
![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
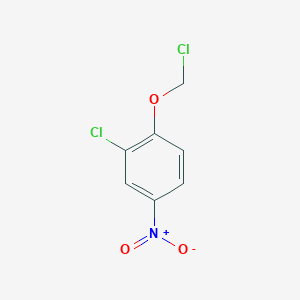
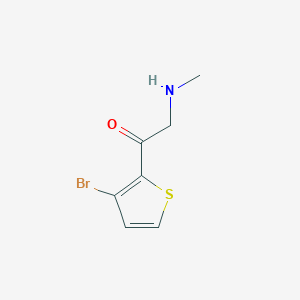
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
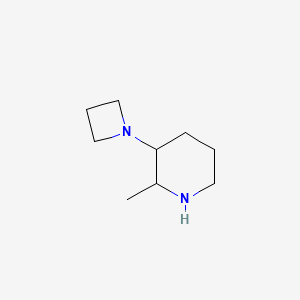
![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)
